2,3,5-Trimethylphenol-D11

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

2,3,5-Trimethylphenol-D11 (CAS: 362049-46-5) is a stable, deuterium-labeled analog of 2,3,5-trimethylphenol (isopseudocumenol). It is primarily used as an internal standard (IS) for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C9H12O
Molecular Weight 147.26 g/mol
Cat. No. B1477892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethylphenol-D11
Molecular FormulaC9H12O
Molecular Weight147.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C)C
InChIInChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D
InChIKeyOGRAOKJKVGDSFR-JXCHDVSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethylphenol-D11: Deuterated Analytical Reference Standard for Mass Spectrometry-Based Quantification


2,3,5-Trimethylphenol-D11 (CAS: 362049-46-5) is a stable, deuterium-labeled analog of 2,3,5-trimethylphenol (isopseudocumenol). It is primarily used as an internal standard (IS) for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound features full deuteration of all three methyl groups and two aromatic positions, resulting in a molecular formula of (CD₃)₃C₆D₂OH and a molecular weight of 147.26 g/mol . This specific isotopic substitution pattern yields a mass shift of +11 Da relative to the unlabeled parent compound, minimizing interference in complex sample matrices and enabling precise, accurate quantification .

Why Unlabeled 2,3,5-Trimethylphenol or Other Structural Analogs Are Inadequate Internal Standards


In quantitative LC-MS/MS and GC-MS workflows, matrix effects—such as ion suppression or enhancement—can introduce significant error (>20% CV) if uncorrected [1]. A structurally identical but isotopically labeled internal standard, like 2,3,5-Trimethylphenol-D11, co-elutes with the target analyte and experiences nearly identical extraction recovery and ionization efficiency, thereby compensating for these variable matrix effects [1]. Unlabeled 2,3,5-Trimethylphenol cannot be used as an internal standard because it is indistinguishable from the endogenous or spiked analyte. Similarly, structural analogs (e.g., 2,4,6-trimethylphenol) can exhibit different chromatographic retention times and ionization responses, leading to inaccurate correction factors and compromising the reliability of quantitative data [2].

Quantitative Evidence for Selecting 2,3,5-Trimethylphenol-D11 Over Other Labeled or Unlabeled Options


Isotopic Enrichment of 2,3,5-Trimethylphenol-D11 vs. Industry Standard Requirements

The utility of a deuterated internal standard is directly dependent on its isotopic purity. 2,3,5-Trimethylphenol-D11 is supplied with a minimum isotopic enrichment of 98 atom % D . This high enrichment ensures that the contribution of the unlabeled (natural abundance) isotope to the internal standard channel is minimal (<2%), which is critical for maintaining linearity and accuracy in quantitative assays . This specification aligns with and exceeds the typical minimum requirement of 98% for reliable LC-MS/MS internal standards .

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Mass Shift of 2,3,5-Trimethylphenol-D11 Compared to Unlabeled Analyte

2,3,5-Trimethylphenol-D11 possesses an exact mass of 147.15800 Da, a +11.066 Da shift from the unlabeled 2,3,5-Trimethylphenol (exact mass 136.0888 Da) [1]. This 11-Da difference is substantial enough to ensure that the internal standard's signal does not overlap with the naturally occurring M+1, M+2, or M+3 isotopic peaks of the target analyte in the mass spectrometer, minimizing cross-talk and improving the specificity of multiple reaction monitoring (MRM) transitions [2].

Mass Spectrometry Deuterium Labeling Internal Standard

Chemical Purity Specification of 2,3,5-Trimethylphenol-D11

In addition to isotopic enrichment, the chemical purity of a deuterated standard is critical for accurate quantification. 2,3,5-Trimethylphenol-D11 is available with a certified chemical purity of ≥98% . This specification ensures that non-deuterated chemical impurities (e.g., residual synthesis byproducts) do not contribute to the total ion chromatogram, which could otherwise cause inaccurate quantification of the target analyte [1].

Chemical Purity Reference Standard QC

Stability and Storage Recommendations for Long-Term Use

2,3,5-Trimethylphenol-D11 is stable for at least three years when stored under recommended conditions at room temperature, after which the manufacturer recommends re-analysis for chemical purity before further use . This documented stability profile provides confidence in long-term analytical consistency and reduces the frequency of re-validation compared to less stable, non-isotopically labeled alternatives.

Stability Storage Long-term Study

Recommended Application Scenarios for 2,3,5-Trimethylphenol-D11


Quantitative Analysis of 2,3,5-Trimethylphenol in Environmental Fate Studies

In studies tracking the environmental degradation or bioaccumulation of 2,3,5-trimethylphenol (a potential breakdown product of pesticides or industrial chemicals), 2,3,5-Trimethylphenol-D11 is used as an internal standard. Its high isotopic purity (98 atom % D) and chemical purity (≥98%) enable accurate quantification at trace levels (ng/L to µg/L) in complex matrices like soil, sediment, and water, even in the presence of high organic matter that can cause severe matrix effects .

Quality Control of Pharmaceuticals and Impurity Profiling

2,3,5-Trimethylphenol is a known impurity in certain pharmaceutical formulations (e.g., Metacresol EP Impurity M) [1]. The -D11 analog serves as the ideal internal standard for developing sensitive and specific LC-MS/MS methods to quantify this impurity at the 0.05-0.15% level, meeting stringent regulatory guidelines (e.g., ICH Q3A) that require accurate and precise quantitation of genotoxic or structurally related impurities.

Metabolite Identification and Quantitation in Biological Fluids

In pharmacokinetic and drug metabolism studies, 2,3,5-Trimethylphenol may be a metabolite of certain drug candidates. 2,3,5-Trimethylphenol-D11 is used in stable isotope dilution assays to accurately determine its concentration in plasma, urine, or tissue homogenates. The +11 Da mass shift ensures a clean MRM channel, free from endogenous interference, which is essential for achieving the low limits of quantitation (typically < 1 ng/mL) required for preclinical and clinical development .

Food and Flavor Analysis for Authenticity and Safety

2,3,5-Trimethylphenol is a naturally occurring volatile phenol in some foods and a potential marker for smoke taint or microbial spoilage [2]. The -D11 internal standard is incorporated into GC-MS or LC-MS methods to precisely quantify its presence in food matrices (e.g., wine, fruit juice), providing a robust method for quality assurance and safety monitoring, with the isotopic internal standard correcting for matrix-induced signal variation.

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